Calcium Mobilization Potency in Human A431 Carcinoma Cells: 1-Oleoyl LPA vs. Saturated LPA Species
In human A431 carcinoma cells, 1-oleoyl LPA triggers intracellular Ca²⁺ mobilization with an EC₅₀ of approximately 0.2 nM, making it the most potent native LPA species tested [1]. The rank order of potency when varying the sn-1 acyl chain is: oleoyl-LPA (C18:1) > arachidonoyl-LPA (C20:4) > linolenoyl-LPA (C18:3) > linoleoyl-LPA (C18:2) > stearoyl-LPA (C18:0) = palmitoyl-LPA (C16:0) > myristoyl-LPA (C14:0). Shorter-chain species (lauroyl C12:0, decanoyl C10:0) show little or no activity [1]. This places 1-oleoyl LPA at approximately 10-fold higher potency than saturated 1-stearoyl LPA and 1-palmitoyl LPA, both of which are equipotent at roughly 2–5 nM in this assay system [1].
| Evidence Dimension | EC₅₀ for intracellular Ca²⁺ mobilization in human A431 carcinoma cells |
|---|---|
| Target Compound Data | EC₅₀ ≈ 0.2 nM (1-oleoyl LPA, C18:1) |
| Comparator Or Baseline | 1-stearoyl LPA (C18:0) and 1-palmitoyl LPA (C16:0): EC₅₀ ~2–5 nM (equipotent pair); 1-myristoyl LPA (C14:0): significantly higher EC₅₀ |
| Quantified Difference | ~10-fold higher potency for 1-oleoyl LPA over 1-stearoyl and 1-palmitoyl LPA; >100-fold over 1-myristoyl LPA |
| Conditions | Human A431 epidermoid carcinoma cells; Ca²⁺ mobilization measured via fluorescent indicator; acyl chain comparison at sn-1 position of LPA (Jalink et al., 1995, Biochem J 307: 609–616) |
Why This Matters
For laboratories establishing LPA dose-response curves or screening LPA receptor modulators, the ~10-fold potency differential means substituting 1-palmitoyl or 1-stearoyl LPA would require a 10-fold higher nominal concentration to achieve equivalent receptor activation, introducing potential off-target effects and complicating cross-study replication.
- [1] Jalink, K., Hengeveld, T., Mulder, S., et al. (1995). Lysophosphatidic acid-induced Ca²⁺ mobilization in human A431 cells: structure-activity analysis. Biochemical Journal, 307(Pt 2), 609–616. doi:10.1042/bj3070609. View Source
